molecular formula C20H17N3O4S B2922925 N-(2-cyanophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 922990-93-0

N-(2-cyanophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2922925
CAS No.: 922990-93-0
M. Wt: 395.43
InChI Key: OYOYLVXXLBTPBW-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a complex organic compound with a unique structure that combines a cyanophenyl group, a furan ring, and a sulfamoyl benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable phenyl compound with a cyanating agent under controlled conditions.

    Introduction of the furan ring: The furan ring is introduced through a coupling reaction with a furan-containing reagent.

    Formation of the sulfamoyl benzamide moiety: This step involves the reaction of the intermediate with a sulfamoyl chloride derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The cyanophenyl group can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amine derivatives of the cyanophenyl group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, while the furan ring and sulfamoyl benzamide moiety can modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide lies in its combination of structural features, which can impart specific chemical and biological properties

Properties

IUPAC Name

N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-23(14-17-6-4-12-27-17)28(25,26)18-10-8-15(9-11-18)20(24)22-19-7-3-2-5-16(19)13-21/h2-12H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOYLVXXLBTPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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